molecular formula C13H13NO3 B3147797 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid CAS No. 63136-17-4

4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid

Cat. No.: B3147797
CAS No.: 63136-17-4
M. Wt: 231.25 g/mol
InChI Key: KGDOGYITTVCUJA-UHFFFAOYSA-N
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Description

4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at position 4, a carboxylic acid moiety at position 3, and an isopropyl substituent at position 8 of the quinoline scaffold.

Properties

IUPAC Name

4-oxo-8-propan-2-yl-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7(2)8-4-3-5-9-11(8)14-6-10(12(9)15)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDOGYITTVCUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207998
Record name 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63136-17-4
Record name 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63136-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce hydroxyquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

4HPCA is a derivative of the quinoline family, characterized by a hydroxyl group and a carboxylic acid functional group. Its chemical structure allows for diverse interactions with biological targets, particularly in cancer research and pharmacology. The compound's ability to bind to specific receptors enhances its utility in various applications.

Cancer Research

4HPCA has shown significant potential in cancer research, particularly through its interaction with the Epidermal Growth Factor Receptor (EGFR) . This interaction enhances EGFR signaling, which is crucial for regulating cell proliferation and differentiation. Preclinical studies indicate that 4HPCA can inhibit tumor growth and reduce cancer markers, making it a candidate for developing targeted therapies against cancers that involve aberrant EGFR signaling .

Antimicrobial Activity

The compound exhibits antimicrobial properties, suggesting potential applications in developing new antibacterial agents. Research indicates that derivatives of quinoline, including 4HPCA, have effective activity against various strains of bacteria, including resistant strains . This capability positions 4HPCA as a valuable lead compound for antibiotic development.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, 4HPCA has been explored for its anti-inflammatory properties. The compound may modulate inflammatory pathways, providing therapeutic avenues for conditions characterized by chronic inflammation .

Synthesis of Complex Molecules

In synthetic chemistry, 4HPCA serves as a building block for creating more complex quinoline derivatives. Its unique structure allows researchers to explore new synthetic routes and reaction mechanisms, contributing to advancements in organic chemistry .

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the efficacy of 4HPCA in inhibiting the growth of human cancer cell lines. The results demonstrated a dose-dependent response where higher concentrations of the compound significantly reduced cell viability and induced apoptosis in cancer cells .

Case Study: Antimicrobial Efficacy

Research conducted on various quinoline derivatives, including 4HPCA, revealed potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antibacterial potency .

Summary of Applications

Application AreaDescriptionKey Findings
Cancer ResearchInhibits tumor growth via EGFR signaling modulationReduces cancer markers in preclinical models
Antimicrobial ActivityEffective against resistant bacterial strainsDemonstrated potency against Staphylococcus aureus
Anti-inflammatoryModulates inflammatory pathwaysPotential therapeutic applications in chronic inflammation
Synthetic ChemistryBuilding block for complex quinoline derivativesContributes to advancements in organic synthesis

Mechanism of Action

The compound exerts its effects primarily through its interaction with the epidermal growth factor receptor (EGFR). By binding to EGFR, it enhances EGFR signaling, leading to various cellular responses such as proliferation, differentiation, and migration . The molecular targets and pathways involved include the activation of downstream signaling cascades that regulate these cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below summarizes key structural differences and molecular properties of 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 8-(propan-2-yl), 4-OH, 3-COOH C₁₃H₁₃NO₃ 231.25 High lipophilicity due to isopropyl group; potential antimicrobial agent
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid 8-CF₃, 4-OH, 3-COOH C₁₁H₆F₃NO₃ 257.17 Enhanced metabolic stability; strong electron-withdrawing effects from CF₃
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid 7-Cl, 8-CH₃, 2-(3-propoxyphenyl), 4-COOH C₂₀H₁₈ClNO₃ 355.82 Halogen (Cl) enhances binding affinity; bulky aryl substituent influences steric interactions
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(3-hydroxyphenyl), 4-COOH C₁₆H₁₀ClNO₃ 299.71 Hydroxyphenyl enables hydrogen bonding; chloro group increases electrophilicity
4-Hydroxy-8-methylquinoline-3-carboxylic acid 8-CH₃, 4-OH, 3-COOH C₁₁H₉NO₃ 203.20 Smaller substituent (CH₃) reduces steric hindrance; simpler pharmacokinetics

Key Differences in Physicochemical Properties

The trifluoromethyl group (CF₃) in introduces strong electron-withdrawing effects, lowering pKa of the carboxylic acid and increasing metabolic resistance .

Steric Effects: The 3-propoxyphenyl group in 7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid creates significant steric bulk, which may hinder binding to flat enzymatic pockets compared to the isopropyl group .

Electronic Effects :

  • Chlorine substituents (e.g., in 8-chloro derivatives) enhance electrophilicity and halogen bonding capabilities, improving target engagement in some biological systems .

Biological Activity

4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid is a derivative of the quinoline family, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a quinoline backbone with hydroxyl and carboxylic acid functional groups, contributing to its biological activity. Various synthetic routes have been explored to produce this compound and its derivatives. For instance, quinoline derivatives have been synthesized through methods such as the Doebner reaction and Knoevenagel condensation, which have shown promising yields and purity levels .

Anticancer Activity

Research indicates that derivatives of 4-hydroxyquinolines exhibit selective cytotoxicity against cancer cells. A study demonstrated that certain derivatives showed significant activity against doxorubicin-resistant colon adenocarcinoma cell lines while sparing normal fibroblasts . The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways.

Table 1: Anticancer Activity of 4-Hydroxyquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Selectivity Index
This compoundDoxorubicin-sensitive colon adenocarcinoma105
Doxorubicin-resistant colon adenocarcinoma510

Antimicrobial Activity

The antimicrobial properties of 4-hydroxyquinoline derivatives have been extensively studied. Compounds from this class have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The mechanism involves chelation of metal ions essential for bacterial growth .

Table 2: Antimicrobial Efficacy of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundPseudomonas aeruginosa22
Klebsiella pneumoniae25

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines in models of autoimmune disorders, suggesting a role in treating conditions like multiple sclerosis .

Case Studies and Research Findings

  • Cytotoxicity Study : A recent investigation into the cytotoxic effects of various hydroxyquinoline derivatives revealed that this compound exhibited selective toxicity towards resistant cancer cells while maintaining low toxicity towards normal cells .
  • Antimicrobial Testing : In a study assessing the antibacterial activity of quinoline derivatives, the compound showed significant inhibition against pathogenic bacteria, outperforming several standard antibiotics .
  • Anti-inflammatory Mechanism : Research has indicated that derivatives like this compound can modulate immune responses by inhibiting specific signaling pathways involved in inflammation, which could be beneficial in treating autoimmune diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step routes:

Nitro precursor reduction : Start with 8-nitro-1,4-dihydroquinoline precursors, reduce to 8-amino derivatives using catalytic hydrogenation or chemical reductants .

Lactamization : Use polyphosphoric acid (PPA) as a catalyst for thermal cyclization to form the quinoline core .

Ester hydrolysis : Convert ethyl esters (e.g., ethyl 4-hydroxyquinoline-3-carboxylate) to carboxylic acids via alkaline hydrolysis (10% NaOH in methanol, reflux) .

  • Example : Ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives are reduced and cyclized to yield tricyclic systems .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., 8-isopropyl group) via 1H^1H- and 13C^{13}C-NMR chemical shifts .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., exact mass for C13H15NO3\text{C}_{13}\text{H}_{15}\text{NO}_3: 257.17) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formula compliance (<1% deviation) .

Q. What are the key stability considerations for handling this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis or oxidation .
  • Reactivity : Avoid strong bases or acids in solution to maintain the quinoline ring integrity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?

  • Methodological Answer :

Cross-validation : Compare NMR, IR, and MS data with computational predictions (e.g., density functional theory (DFT) for 13C^{13}C-NMR shifts) .

X-ray crystallography : Resolve ambiguous substitution patterns using single-crystal structures, as demonstrated for 8-trifluoromethyl analogs .

Literature benchmarking : Align spectral profiles with structurally similar compounds (e.g., 8-phenoxyquinoline-3-carboxylic acids) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT calculations : Model electron density at the 3-carboxylic acid group to predict sites for esterification or amidation .
  • Molecular docking : Assess interactions with biological targets (e.g., bacterial DNA gyrase) to guide structural modifications for enhanced activity .

Q. How can one-pot synthesis techniques optimize the preparation of 4-hydroxyquinoline-3-carboxylic acid derivatives?

  • Methodological Answer :

  • Sequential reactions : Combine Williamson ether synthesis (for 8-substitution) and ester hydrolysis in a single pot, as shown for 2-[(naphthyloxy)methyl]quinoline derivatives (75–77% yield) .
  • Base selection : Use non-toxic bases (e.g., K2_2CO3_3) in polar aprotic solvents (e.g., DMF) to minimize side reactions .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in antibacterial applications?

  • Methodological Answer :

Core modifications : Introduce substituents at positions 6, 7, and 8 (e.g., fluoro, cyclopropyl) to assess antibacterial potency against Gram-negative pathogens .

In vitro assays : Test minimum inhibitory concentrations (MICs) against E. coli and S. aureus using standardized broth microdilution protocols .

Metabolic stability : Evaluate hepatic microsomal degradation rates to optimize pharmacokinetic profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antibacterial activity for quinoline-3-carboxylic acid derivatives?

  • Methodological Answer :

  • Standardize assays : Use consistent bacterial strains (e.g., ATCC controls) and growth media to minimize variability .
  • Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation artifacts .
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., fluoroquinolone SAR in J. Med. Chem.) to identify trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid
Reactant of Route 2
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4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid

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